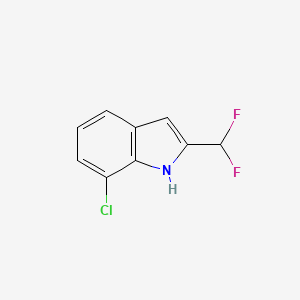
7-Chloro-2-(difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(difluoromethyl)-1H-indole is a heterocyclic compound that features a chloro and difluoromethyl group attached to an indole core Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(difluoromethyl)-1H-indole typically involves the introduction of the chloro and difluoromethyl groups onto the indole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable indole precursor is reacted with chloro and difluoromethylating agents under specific conditions. For example, the reaction of 2-(difluoromethyl)indole with a chlorinating agent like thionyl chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chloro or difluoromethyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a wide range of functionalized indoles.
Applications De Recherche Scientifique
7-Chloro-2-(difluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole: Used in UV absorbents and light stabilizers.
7-Chloro-11H-indeno[1,2-b]quinoxaline: Studied for its biological activities.
Uniqueness
7-Chloro-2-(difluoromethyl)-1H-indole is unique due to the presence of both chloro and difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6ClF2N |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
7-chloro-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6ClF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H |
Clé InChI |
FFQUBNMQPVDPTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



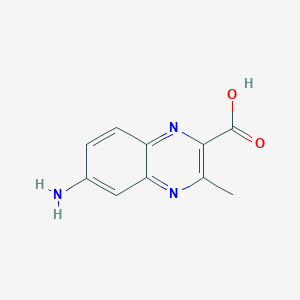
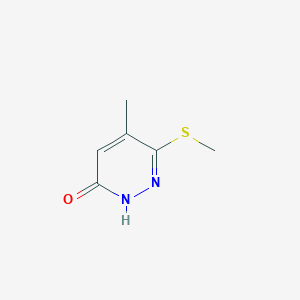

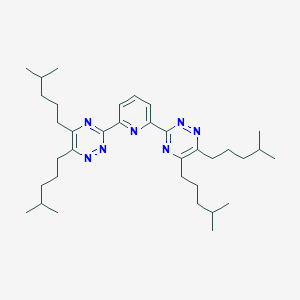
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
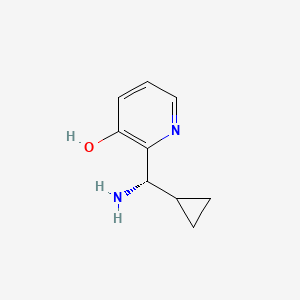

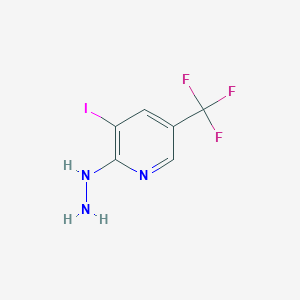
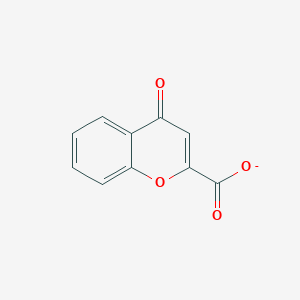
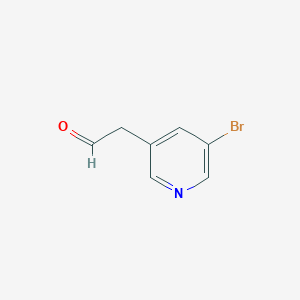
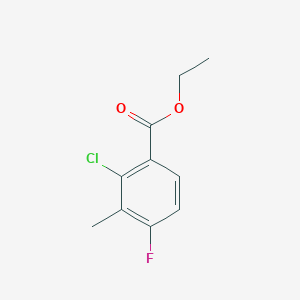

![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
